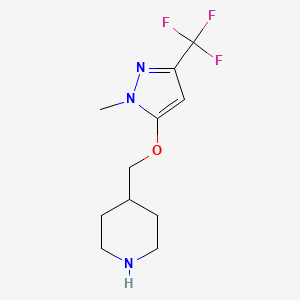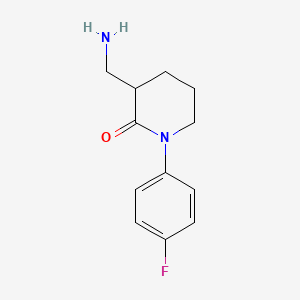
2-Phenoxy-4,6-bis(trichloromethyl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxy-4,6-bis(trichloromethyl)-1,3,5-triazine is a chemical compound known for its unique structure and properties It belongs to the class of triazine compounds, which are characterized by a six-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern.
Chemische Reaktionsanalyse
Reaktionstypen
2-Phenoxy-4,6-Bis(trichlormethyl)-1,3,5-triazin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Trichlormethylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, die zur Bildung verschiedener Produkte führen.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine und Thiole. Die Reaktionen werden typischerweise in Gegenwart einer Base durchgeführt.
Oxidation und Reduktion: Es können Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen mit Aminen Triazinderivate mit Aminfunktionalitäten ergeben.
Wissenschaftliche Forschungsanwendungen
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Medizin: Es werden laufend Forschungsarbeiten durchgeführt, um das Potenzial als Therapeutikum zu untersuchen.
Industrie: Es wird zur Herstellung von Polymeren und anderen Materialien mit einzigartigen Eigenschaften verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-Phenoxy-4,6-Bis(trichlormethyl)-1,3,5-triazin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Im Fall seiner herbiziden Aktivität hemmt die Verbindung wichtige Enzyme, die am Pflanzenwachstum und an der Entwicklung beteiligt sind. Diese Hemmung stört wesentliche biologische Stoffwechselwege, was zum Absterben der Zielpflanzen führt .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenoxy-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield triazine derivatives with amine functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Phenoxy-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound inhibits key enzymes involved in plant growth and development. This inhibition disrupts essential biological pathways, leading to the death of the target plants .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Phenoxy-4,6-Dimethylpyrimidin
- 2-(2,6-Dichlorphenoxy)-pyrimidin
- 2-(3-Methyl-4-chlorphenoxy)-4,6-bis(ethylamino)-s-triazin
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich 2-Phenoxy-4,6-Bis(trichlormethyl)-1,3,5-triazin durch seine einzigartigen Trichlormethylgruppen aus, die ihm besondere chemische Eigenschaften und Reaktivität verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie .
Eigenschaften
CAS-Nummer |
1374651-41-8 |
|---|---|
Molekularformel |
C11H5Cl6N3O |
Molekulargewicht |
407.9 g/mol |
IUPAC-Name |
2-phenoxy-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C11H5Cl6N3O/c12-10(13,14)7-18-8(11(15,16)17)20-9(19-7)21-6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
OEQSITHQYLIHRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(2-Methoxyethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B11789660.png)


![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone](/img/structure/B11789683.png)
![2-(Difluoromethoxy)-4-methylbenzo[d]oxazole](/img/structure/B11789684.png)



